molecular formula C9H11NO2S B2374723 Isopropyl(2-nitrophenyl)sulfane CAS No. 70415-85-9

Isopropyl(2-nitrophenyl)sulfane

Cat. No. B2374723
CAS RN: 70415-85-9
M. Wt: 197.25
InChI Key: WRFYXBKJHZAUTO-UHFFFAOYSA-N
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Description

Isopropyl(2-nitrophenyl)sulfane is a chemical compound with the CAS Number: 70415-85-9 . It has a molecular weight of 197.26 . The compound is yellow to brown sticky oil to semi-solid in physical form .


Molecular Structure Analysis

The linear formula of Isopropyl(2-nitrophenyl)sulfane is C9H11NO2S . The InChI code for this compound is 1S/C9H11NO2S/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3 .


Physical And Chemical Properties Analysis

Isopropyl(2-nitrophenyl)sulfane is a yellow to brown sticky oil to semi-solid . The compound has a molecular weight of 197.26 .

Scientific Research Applications

Synthesis of Sulfones

Isopropyl(2-nitrophenyl)sulfane can be used in the synthesis of sulfones . Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . They have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers .

Modulator of Chemical Reactivity

The sulfone group in Isopropyl(2-nitrophenyl)sulfane can be employed as a temporary modulator of chemical reactivity . This allows for a variety of different transformations with this functional group, leading to the description of sulfones as 'chemical chameleons’ .

Preparation of Various Product Classes

Sulfones, like Isopropyl(2-nitrophenyl)sulfane, have been employed as versatile intermediates for the preparation of various product classes . For example, they can be used in the van Leusen synthesis of oxazoles and imidazoles .

Visualization of Sulfane Sulfur in Biological Systems

Isopropyl(2-nitrophenyl)sulfane can be used in the development of probes for selective, rapid, and sensitive detection of sulfane sulfur . This is of great significance for studying their physiological and pathological roles in biological systems .

Monitoring of Endogenous Sulfane Sulfur in Plant Tissues

With the help of a near-infrared fluorescent probe, Isopropyl(2-nitrophenyl)sulfane can be used to monitor endogenous sulfane sulfur in plant tissues . This can be particularly useful in evaluating the level of sulfane sulfur in plant roots at different growth stages .

Research in Life Science and Material Science

Isopropyl(2-nitrophenyl)sulfane is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for Isopropyl(2-nitrophenyl)sulfane can be found on the AstaTech website . For detailed safety and hazard information, it is recommended to refer to the MSDS provided by the manufacturer .

properties

IUPAC Name

1-nitro-2-propan-2-ylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFYXBKJHZAUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Nitrothiophenol, 2-bromopropane, potassium carbonate and acetone were refluxed for several hours. The solvent then was removed by rotary evaporation. The crude product was partitioned between methylene chloride and a 10% sodium carbonate solution. The organic phase was distilled to yield 2-isopropylmercaptonitrobenzene.
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